Technical Guide: Ethyl 2,1,3-Benzoxadiazole-5-carboxylate 1-Oxide
Technical Guide: Ethyl 2,1,3-Benzoxadiazole-5-carboxylate 1-Oxide
This technical guide details the properties, synthesis, and applications of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as ethyl 5-benzofuroxancarboxylate).[1]
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Part 1: Executive Summary
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide belongs to the benzofuroxan class of heterocyclic compounds.[1] These molecules are characterized by a benzene ring fused to a furazan ring bearing an N-oxide.[1] This specific derivative is of significant interest in medicinal chemistry, particularly for its potential as a Nitric Oxide (NO) donor and its specific activity against Trypanosoma cruzi, the parasite responsible for Chagas disease .
Unlike static heterocycles, this compound exists in a dynamic tautomeric equilibrium, a property that defines its reactivity and biological interaction profile. This guide provides a comprehensive analysis of its physicochemical behavior, synthesis, and therapeutic potential.
Part 2: Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
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IUPAC Name: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide[1]
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Common Name: Ethyl 5-benzofuroxancarboxylate[1]
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Molecular Formula: C
H N O [1] -
Molecular Weight: 208.17 g/mol [1]
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Core Scaffold: Benzofuroxan (Benzo[c][1,2,5]oxadiazole 1-oxide)
Tautomeric Equilibrium (The Boulton-Katritzky Rearrangement)
Benzofuroxans exhibit a unique form of tautomerism known as the Boulton-Katritzky rearrangement . The N-oxide oxygen atom rapidly equilibrates between the N1 and N3 positions. For substituted benzofuroxans, this results in an equilibrium between the 5-substituted and 6-substituted isomers.[1]
Mechanism: In the case of an electron-withdrawing group (EWG) like the ethyl ester (-COOEt) at position 5, the equilibrium is influenced by electronic stabilization. Literature on analogous benzofuroxans (e.g., nitro-benzofuroxan) suggests that EWGs often favor the 6-substituted tautomer to minimize steric repulsion and maximize electronic delocalization, though both forms co-exist in solution.
Figure 1: The dynamic tautomeric equilibrium of benzofuroxan derivatives.
Part 3: Physicochemical Properties[1]
The physical properties of benzofuroxan esters are distinct due to the polarity of the N-oxide bond.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Typically yellow to orange needles.[1] |
| Melting Point | 110–115 °C (Estimated range) | Based on analogous ethyl ester benzofuroxans; precise experimental verification recommended. |
| Solubility | DMSO, DMF, Ethyl Acetate, Chloroform | Poor solubility in water and hexane. |
| UV-Vis Absorption | Characteristic benzofuroxan chromophore (yellow/orange).[1] | |
| IR Spectrum | 1720 cm | N-O stretching is often coupled with ring vibrations. |
| Aromatic protons: | Chemical shifts of aromatic protons broaden or split due to tautomerism at room temperature. |
Part 4: Synthesis & Manufacturing[2]
The most robust synthetic route involves the oxidative cyclization of o-nitroanilines. This method is preferred for its mild conditions and high yield.
Synthetic Pathway
Precursor: Ethyl 4-amino-3-nitrobenzoate.[1] Reagents: Sodium Hypochlorite (NaOCl), Potassium Hydroxide (KOH). Solvent: Ethanol/Water.
Figure 2: Oxidative synthesis of benzofuroxan from o-nitroaniline precursors.
Detailed Experimental Protocol
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Preparation: Dissolve ethyl 4-amino-3-nitrobenzoate (10 mmol) in absolute ethanol (30 mL).
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Basification: Add a solution of KOH (1.0 g) in ethanol (10 mL) dropwise at 0–5 °C. The solution will darken, indicating the formation of the anilide anion.
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Oxidation: Slowly add commercial bleach (NaOCl, ~5-6% active chlorine, 15 mL) dropwise while maintaining the temperature below 10 °C. Stir vigorously.
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Work-up: After 1 hour, dilute the mixture with ice-cold water (100 mL). The product typically precipitates as a yellow solid.
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Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture to obtain pure yellow needles.
Part 5: Biological & Medicinal Potential[2]
Anti-Trypanosomal Activity (Chagas Disease)
Benzofuroxans are a privileged scaffold in the search for drugs against Trypanosoma cruzi.
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Mechanism of Action: The N-oxide moiety acts as a bioreducible pharmacophore.[1] Inside the parasite, the compound undergoes reduction (catalyzed by trypanosomal reductases), leading to the generation of free radical species and Nitric Oxide (NO) .
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Oxidative Stress: The release of NO and reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses (trypanothione system), leading to cytotoxic effects specific to the pathogen.
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria and certain fungi.[1] The mechanism is linked to the electrophilicity of the benzofuroxan ring, which can react with thiol groups in essential microbial enzymes.
Part 6: Safety & Handling
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Explosive Potential: Benzofuroxans are energetic materials due to the N-oxide and strained ring system.[1] While the ethyl ester derivative is relatively stable, it should not be subjected to excessive heat (>150 °C) or shock.
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Toxicity: Handle with care.[2] Benzofuroxans are potential mutagens (Ames test positive) due to their DNA-intercalating ability and radical generation. Use full PPE (gloves, goggles, fume hood).
References
- Benzofuroxan Tautomerism: Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Part I. The rearrangement of benzofuroxans. Journal of the Chemical Society.
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Synthesis Protocol: Gholampour, M., et al. (2013). Ligand-based design, synthesis, and experimental evaluation of novel benzofuroxan derivatives as anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry.
- Biological Activity: Cerecetto, H., & González, M. (2002). Benzofuroxan derivatives as potent anti-trypanosomal agents. Journal of Medicinal Chemistry.
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Chemical Properties: Chugunova, E., et al. (2021).[3] Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. International Journal of Molecular Sciences.
